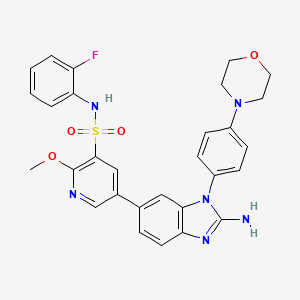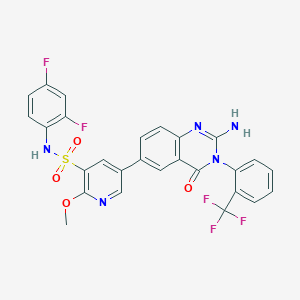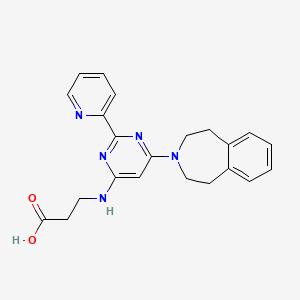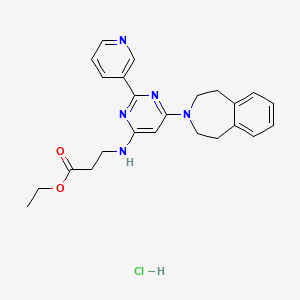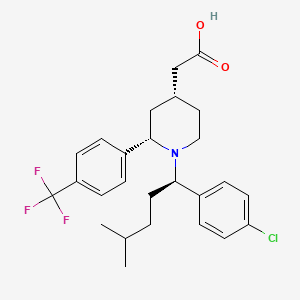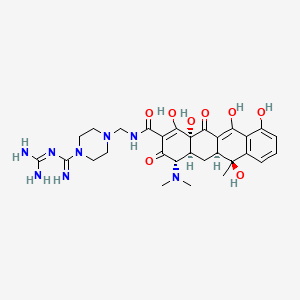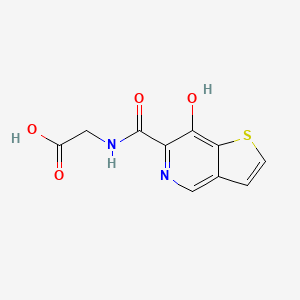
HIF-Hydroxylase Modulator
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hypoxia-inducible factor hydroxylase modulators are compounds that play a crucial role in the regulation of hypoxia-inducible factors. These factors are transcriptional regulators that respond to changes in oxygen levels within the cellular environment. Hypoxia-inducible factor hydroxylase modulators inhibit the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes, hypoxia-inducible factor hydroxylase modulators stabilize hypoxia-inducible factors, allowing them to activate the transcription of genes involved in various physiological processes such as angiogenesis, erythropoiesis, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hypoxia-inducible factor hydroxylase modulators typically involves multi-step organic synthesis. One common approach is the use of 2-oxoglutarate derivatives as starting materials. These derivatives undergo various chemical transformations, including hydroxylation and cyclization, to yield the desired modulators .
Industrial Production Methods: Industrial production of hypoxia-inducible factor hydroxylase modulators often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, and may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Hypoxia-inducible factor hydroxylase modulators primarily undergo hydroxylation reactions. These reactions are catalyzed by prolyl hydroxylase enzymes and involve the addition of a hydroxyl group to specific proline residues on hypoxia-inducible factor proteins .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of hypoxia-inducible factor hydroxylase modulators include 2-oxoglutarate, ferrous iron, and ascorbate. The reactions typically occur under mild conditions, with temperatures ranging from 20 to 37 degrees Celsius .
Major Products: The major products formed from the reactions of hypoxia-inducible factor hydroxylase modulators are hydroxylated hypoxia-inducible factor proteins. These hydroxylated proteins are then subject to further biochemical processes, including ubiquitination and proteasomal degradation .
Scientific Research Applications
Hypoxia-inducible factor hydroxylase modulators have a wide range of scientific research applications:
Chemistry: These compounds are used to study the mechanisms of oxygen sensing and regulation in cells.
Biology: In biological research, hypoxia-inducible factor hydroxylase modulators are used to explore the cellular responses to hypoxia.
Medicine: Hypoxia-inducible factor hydroxylase modulators have therapeutic potential in the treatment of diseases such as anemia, ischemic diseases, and cancer.
Mechanism of Action
The mechanism of action of hypoxia-inducible factor hydroxylase modulators involves the inhibition of prolyl hydroxylase enzymes. Under normoxic conditions, these enzymes hydroxylate specific proline residues on hypoxia-inducible factor proteins, marking them for ubiquitination and subsequent proteasomal degradation. Hypoxia-inducible factor hydroxylase modulators inhibit this hydroxylation process, leading to the stabilization and accumulation of hypoxia-inducible factor proteins. These stabilized proteins then translocate to the nucleus, where they dimerize with hypoxia-inducible factor beta subunits and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolism .
Comparison with Similar Compounds
Hypoxia-inducible factor hydroxylase modulators can be compared with other compounds that target the hypoxia-inducible factor pathway:
The uniqueness of hypoxia-inducible factor hydroxylase modulators lies in their ability to selectively inhibit prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factors and activation of hypoxia-responsive genes. This selective inhibition makes them valuable tools in both research and therapeutic applications .
Properties
CAS No. |
909010-67-9 |
|---|---|
Molecular Formula |
C10H8N2O4S |
Molecular Weight |
252.24 |
IUPAC Name |
2-[(7-hydroxythieno[3,2-c]pyridine-6-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C10H8N2O4S/c13-6(14)4-12-10(16)7-8(15)9-5(3-11-7)1-2-17-9/h1-3,15H,4H2,(H,12,16)(H,13,14) |
InChI Key |
RTXOTJCGMJWXSO-UHFFFAOYSA-N |
SMILES |
C1=CSC2=C(C(=NC=C21)C(=O)NCC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HIF-hydroxylase modulator |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



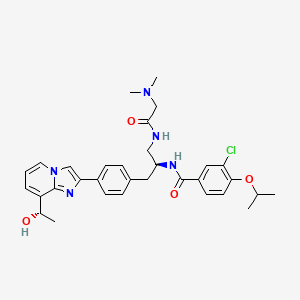
![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)

